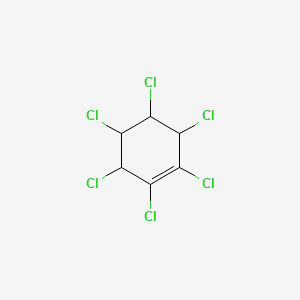

1,2,3,4,5,6-Hexachlorocyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

57722-16-4 |

|---|---|

Molecular Formula |

C6H4Cl6 |

Molecular Weight |

288.8 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexene |

InChI |

InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |

InChI Key |

RTXWYBKYSKCFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Discovery of 1,2,3,4,5,6-Hexachlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is for informational and educational purposes only. The synthesis of 1,2,3,4,5,6-hexachlorocyclohexane involves hazardous materials and procedures and should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures. The isomers of hexachlorocyclohexane are persistent organic pollutants with significant health and environmental risks.

Introduction

1,2,3,4,5,6-Hexachlorocyclohexane (HCH), erroneously sometimes referred to as benzene hexachloride (BHC), is a synthetic chlorinated organic compound. It exists as nine stereoisomers, with the most notable being the gamma-isomer (γ-HCH), commonly known as lindane.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and properties of HCH isomers, with a focus on the technical aspects relevant to chemical research and development.

Discovery and Historical Context

The initial synthesis of hexachlorocyclohexane is credited to Michael Faraday in 1825.[2] However, its potent insecticidal properties remained unknown for over a century. In 1912, the Dutch chemist Teunis van der Linden was the first to isolate and describe the γ-isomer.[2] The discovery of the insecticidal activity of HCH isomers was a case of multiple discovery in the early 1940s.[2] Subsequently, the γ-isomer, lindane, was widely used as a broad-spectrum insecticide in agriculture and for pharmaceutical purposes to treat lice and scabies.[3] Due to its environmental persistence and health risks, the production and agricultural use of lindane have been banned or severely restricted under the Stockholm Convention on Persistent Organic Pollutants.[4]

Isomers of 1,2,3,4,5,6-Hexachlorocyclohexane

Hexachlorocyclohexane has several stereoisomers, with the most common and commercially significant being α-HCH, β-HCH, γ-HCH, and δ-HCH.[5] The insecticidal activity is almost exclusively attributed to the γ-isomer.[6] The technical-grade product of HCH synthesis is a mixture of these isomers.[5]

Isomer Distribution in Technical HCH

The photochemical chlorination of benzene yields a mixture of HCH isomers. The typical composition of technical-grade HCH is as follows:

| Isomer | Percentage in Technical Mixture |

| α-HCH | 60-70% |

| β-HCH | 5-12% |

| γ-HCH (Lindane) | 10-15% |

| δ-HCH | 6-10% |

| Other isomers (e.g., ε-HCH) | 3-4% |

| (Data sourced from the Toxicological Profile for Hexachlorocyclohexane by the Agency for Toxic Substances and Disease Registry)[5] |

Properties of Major HCH Isomers

The physical and chemical properties of the four main isomers of HCH differ significantly, which influences their environmental fate and biological activity.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| CAS Number | 319-84-6 | 319-85-7 | 58-89-9 | 319-86-8 |

| Molecular Formula | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ |

| Molar Mass ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |

| Appearance | White crystalline solid | White crystalline solid | Colorless crystals | Plates |

| Melting Point (°C) | 156-161 | ≥300 | ~113 | 137 |

| Boiling Point (°C) | - | 373.64 (rough estimate) | 323 | 60 at 0.36 mm Hg |

| Water Solubility (mg/L at 25°C) | Recalcitrant to degradation | 0.24 | 7-10 | 31.4 |

| Vapor Pressure (mm Hg at 25°C) | - | 4.66 | - | 3.5 x 10⁻⁵ |

| log Kow | - | - | 3.2-3.7 | 4.14 |

| (Data compiled from various sources including PubChem and ChemicalBook)[7][8][9][10] |

Synthesis of 1,2,3,4,5,6-Hexachlorocyclohexane

The industrial synthesis of HCH is achieved through the photochemical addition of chlorine to benzene. This reaction proceeds via a free-radical chain mechanism.[1]

Reaction Mechanism

The synthesis is a radical addition reaction, which is in contrast to the electrophilic substitution that occurs when benzene is chlorinated in the presence of a Lewis acid catalyst.[1] The high C-H bond dissociation energy in benzene disfavors hydrogen abstraction, and the addition of chlorine disrupts the aromaticity of the ring, leading to rapid subsequent additions of chlorine molecules.[1]

Experimental Protocol: Photochemical Chlorination of Benzene

This protocol is a representative example for a laboratory-scale synthesis.

Materials and Equipment:

-

Benzene (reagent grade)

-

Chlorine gas

-

Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)

-

Gas washing bottle

-

Reaction vessel with a stirrer and temperature control

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

Reaction Setup: A solution of benzene in an inert solvent (or neat benzene) is placed in the photochemical reactor. The reactor is equipped with a UV lamp, a gas inlet for chlorine, and a condenser.

-

Initiation: The UV lamp is turned on to initiate the reaction. Chlorine gas is bubbled through the benzene solution at a controlled rate.

-

Reaction Conditions: The reaction is typically carried out at a low temperature to favor the formation of the γ-isomer. The reaction is exothermic, so cooling is necessary to maintain the desired temperature.

-

Monitoring: The progress of the reaction can be monitored by measuring the consumption of chlorine or by analyzing the reaction mixture using gas chromatography.

-

Workup: Once the desired conversion is achieved, the UV lamp is turned off, and the chlorine supply is stopped. Excess chlorine and any formed HCl are removed by washing with a caustic solution.

-

Isolation: The solvent and unreacted benzene are removed by distillation or under reduced pressure, yielding the crude HCH mixture as a solid.

Separation and Purification of Isomers

The crude product from the synthesis is a mixture of isomers. The separation of the desired γ-isomer (lindane) is a critical step. Fractional crystallization is a common method for this purpose.[11][12]

Experimental Protocol: Isomer Separation by Fractional Crystallization

This protocol outlines a general procedure for separating HCH isomers.

Materials and Equipment:

-

Crude HCH mixture

-

Crystallization vessel with temperature control

-

Filtration apparatus

Procedure:

-

Initial Extraction: The crude HCH mixture is treated with a solvent such as methanol or acetic acid, in which the α and β isomers are more soluble than the γ-isomer.[3][13] This step enriches the solid residue with the γ-isomer.

-

Selective Crystallization: The enriched mixture is then dissolved in a suitable solvent (e.g., chloroform) at an elevated temperature to create a saturated solution.[11]

-

Cooling: The solution is slowly cooled to induce crystallization. The different isomers will crystallize at different rates and temperatures due to their varying solubilities.

-

Fractional Separation: The crystals are separated by filtration at different temperature intervals. The γ-isomer, being less soluble under certain conditions, can be selectively crystallized and isolated.

-

Purity Analysis: The purity of the isolated isomers is determined using analytical techniques such as gas chromatography or high-performance liquid chromatography.

Visualizations

Workflow for Synthesis and Separation of γ-HCH

Caption: General workflow for the synthesis and separation of γ-HCH.

Chair Conformations of Major HCH Isomers

Caption: Chair conformations of the four major HCH isomers. (a=axial, e=equatorial)

References

- 1. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 2. Lindane - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chegg.com [chegg.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Lindane (Ref: OMS 17) [sitem.herts.ac.uk]

- 7. BETA-HCH CAS#: 319-85-7 [m.chemicalbook.com]

- 8. alpha-HCH D6 | C6H6Cl6 | CID 90476870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lindane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. delta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US2573676A - Process for separating the isomers of hexachlorocyclohexane - Google Patents [patents.google.com]

- 12. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 13. collegedunia.com [collegedunia.com]

Stereoisomers of hexachlorocyclohexene and their properties

An In-depth Technical Guide to the Stereoisomers of Hexachlorocyclohexene

Introduction

Hexachlorocyclohexane (HCH), an organochlorine compound with the chemical formula C₆H₆Cl₆, is a synthetic chemical that exists in nine stereoisomers. The spatial arrangement of the chlorine atoms on the cyclohexane ring defines each isomer, with the most common being alpha (α-HCH), beta (β-HCH), gamma (γ-HCH), delta (δ-HCH), and epsilon (ε-HCH).[1] First synthesized in 1825, the insecticidal properties of HCH, particularly the γ-isomer, were not discovered until 1942.[2]

Technical-grade HCH is a mixture of these isomers, typically comprising 60–70% α-HCH, 5–12% β-HCH, 10–15% γ-HCH, 6–10% δ-HCH, and 3–4% ε-HCH.[3] Of these, only γ-HCH, commercially known as lindane, possesses potent insecticidal activity.[4] Due to their persistence, bioaccumulation, and toxicity, the use of technical HCH and lindane has been restricted or banned in many countries under international agreements like the Stockholm Convention on Persistent Organic Pollutants.[5] This guide provides a detailed overview of the properties, toxicological profiles, and analytical methodologies for the primary stereoisomers of hexachlorocyclohexene, targeted at researchers and professionals in the scientific and drug development fields.

Properties of Hexachlorocyclohexene Stereoisomers

The distinct stereochemistry of each HCH isomer results in significant differences in their physical, chemical, and biological properties. These differences influence their environmental fate, persistence, and toxicological effects.[6] The β-isomer, for instance, is the most persistent in biological tissues due to its metabolic stability.[2]

Physicochemical Properties

The following table summarizes key physicochemical properties of the four most commercially significant HCH isomers.

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| CAS Registry Number | 319-84-6 | 319-85-7 | 58-89-9 | 319-86-8 |

| Molecular Weight ( g/mol ) | 290.83 | 290.83 | 290.83 | 290.83 |

| Melting Point (°C) | 159-160 | 312 | 112.5 | 138-139 |

| Water Solubility (mg/L at 20°C) | 1.2 - 2.0 | 1.1 - 5.0 | 7.3 - 10 | 6.5 - 19.8 |

| Vapor Pressure (mm Hg at 20°C) | 2.2 x 10⁻⁵ | 1.3 x 10⁻⁶ | 9.4 x 10⁻⁶ | 1.1 x 10⁻⁵ |

| Log Kₒw (Octanol-Water Partition) | 3.80 | 3.78 | 3.2 - 3.7 | 4.14 |

| Henry's Law Constant (atm·m³/mol) | 2.6 x 10⁻⁶ | 4.8 x 10⁻⁷ | 1.1 x 10⁻⁶ | 4.9 x 10⁻⁷ |

Source: Adapted from ATSDR Toxicological Profile for Hexachlorocyclohexane.[3][7]

Toxicological Properties

The toxicity of HCH isomers varies significantly. The γ-isomer is the most acutely toxic, primarily acting as a neurotoxin, while the β-isomer is noted for its high persistence and long-term toxicity.[8] The isomers differ in their effects on the central nervous system (CNS); α- and γ-HCH are CNS stimulants, whereas β- and δ-HCH are depressants.[8]

| Isomer | Acute Oral LD₅₀ (Rat, mg/kg) | Carcinogenicity Classification (IARC) | Primary Target Organ(s) |

| α-HCH | 177 - 500 | Group 2B (Possibly carcinogenic to humans) | Liver, Nervous System |

| β-HCH | 1500 - 2000 | Group 2B (Possibly carcinogenic to humans) | Liver, Adipose Tissue |

| γ-HCH (Lindane) | 88 - 190 | Group 2B (Possibly carcinogenic to humans) | Nervous System, Liver, Kidney |

| Technical HCH | 100 - 600 | Group 2B (Possibly carcinogenic to humans) | Liver, Nervous System |

Source: Adapted from various toxicological databases and reports.[5][8][9]

Mechanism of Action: Neurotoxicity of γ-HCH (Lindane)

The primary mechanism of lindane's insecticidal and neurotoxic action involves its interaction with the central nervous system. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) system.[9][10] Specifically, lindane binds to the picrotoxin site on the GABA-A receptor-chloride channel complex.[5] This binding blocks the inhibitory action of GABA, preventing the influx of chloride ions into the neuron.[9][10] The resulting reduction in neuronal inhibition leads to hyperexcitation of the CNS, causing symptoms such as tremors, seizures, and, at high doses, paralysis and death.[9][10]

Caption: Neurotoxic mechanism of γ-HCH (Lindane) at the GABA-A receptor.

Experimental Protocols

The analysis of HCH stereoisomers in environmental and biological matrices is critical for monitoring and risk assessment. The standard method involves solvent extraction followed by cleanup and analysis using gas chromatography.

Protocol: Analysis of HCH Isomers by Gas Chromatography (GC)

This protocol provides a general methodology for the determination of HCH isomers in a sample matrix (e.g., soil, water, tissue).

1. Sample Preparation and Extraction:

- Objective: To extract HCH isomers from the sample matrix into an organic solvent.

- Water Samples: Perform liquid-liquid extraction using a nonpolar solvent like dichloromethane or hexane.

- Soil/Sediment/Tissue Samples:

- Mix the homogenized sample with a drying agent (e.g., anhydrous sodium sulfate).

- Perform Soxhlet extraction or ultrasonic bath extraction with a solvent mixture such as hexane:acetone or hexane:ethyl acetate (e.g., 80:20 v/v) for an adequate period (e.g., 30 minutes for sonication).[11]

- Concentrate the resulting extract using a rotary evaporator or a gentle stream of nitrogen.

2. Extract Cleanup:

- Objective: To remove interfering co-extracted substances (e.g., lipids, pigments).

- Pass the concentrated extract through a solid-phase extraction (SPE) cartridge or a glass column packed with an adsorbent like Florisil or silica gel.

- Elute the HCH isomers with a specific solvent or solvent mixture.

- Concentrate the cleaned extract to a final volume (e.g., 1 mL) for GC analysis.

3. Gas Chromatography Analysis:

- Objective: To separate and quantify the individual HCH isomers.

- Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.[12]

- Column: A medium polarity fused silica capillary column is recommended for good resolution (e.g., DB-1701, 30 m x 0.25 mm ID x 0.25 µm film thickness).[13][14]

- Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5-2 mL/min).[13]

- Injector: Splitless injection mode is typically used for trace analysis. Injector temperature: 250-280°C.[13]

- Oven Temperature Program: A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature to elute all compounds. Example program:

- Initial temperature: 40-100°C, hold for 5 min.

- Ramp 1: Increase to 180°C at 10°C/min.

- Ramp 2: Increase to 230°C at 3°C/min.

- Ramp 3: Increase to 260°C at 10°C/min, hold for 10 min.[13]

- Detector:

- ECD Temperature: 300°C.

- MS: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12]

4. Quantification:

- Prepare a multi-level calibration curve using certified reference standards for each HCH isomer.

- Quantify the isomers in the sample by comparing their peak areas to the calibration curve. An internal standard may be used to correct for variations in extraction efficiency and injection volume.

Sample [label="Sample Collection\n(Water, Soil, Tissue)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

Extraction [label="1. Solvent Extraction\n(LLE, Soxhlet, or Sonication)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Concentration1 [label="Extract Concentration", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

Cleanup [label="2. Extract Cleanup\n(Florisil or Silica Gel Column)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Concentration2 [label="Final Concentration\n(to 1 mL)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

GC [label="3. GC-ECD/MS Analysis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="4. Data Processing &\nQuantification", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> Extraction;

Extraction -> Concentration1;

Concentration1 -> Cleanup;

Cleanup -> Concentration2;

Concentration2 -> GC;

GC -> Data;

}

Caption: General workflow for the analysis of HCH isomers from environmental samples.

Conclusion

The stereoisomers of hexachlorocyclohexene exhibit a fascinating case study in how subtle changes in molecular geometry can lead to profound differences in physical, chemical, and biological properties. While γ-HCH (lindane) was a highly effective insecticide, its neurotoxicity and the environmental persistence of its fellow isomers, particularly β-HCH, have led to global restrictions. Understanding the distinct characteristics of each isomer is crucial for assessing environmental contamination, predicting their fate and transport, and elucidating their toxicological risks. The analytical methods outlined provide the necessary tools for researchers to continue monitoring these legacy pollutants and to develop effective remediation strategies.

References

- 1. Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lindane - Wikipedia [en.wikipedia.org]

- 6. chm.pops.int [chm.pops.int]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Hexachlorocyclohexane (HCH) Isomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hexachlorocyclohexane (HCH), a synthetic organochlorine chemical, exists as eight distinct stereoisomers, of which four—alpha (α), beta (β), gamma (γ), and delta (δ)—are of primary environmental and toxicological significance.[1] Historically, technical-grade HCH, a mixture of these isomers, was widely used as a pesticide.[2] The γ-HCH isomer, known as lindane, is the only one with potent insecticidal properties.[3][4] However, due to their persistence in the environment, potential for bioaccumulation, and adverse health effects, the use of HCH isomers has been severely restricted or banned in many countries under international agreements like the Stockholm Convention on Persistent Organic Pollutants.[5][6]

The distinct spatial arrangement of chlorine atoms on the cyclohexane ring gives each isomer unique physical and chemical properties.[7] These differences significantly influence their environmental fate, transport, bioavailability, and toxicity. For instance, β-HCH is the most persistent and bioaccumulative isomer, frequently detected in human tissues, while α-HCH is the most volatile.[7][8] This guide provides a comprehensive overview of the core physical and chemical properties of the α-, β-, γ-, and δ-HCH isomers, details common experimental protocols for their analysis, and visualizes key relationships and workflows.

Physical and Chemical Properties of HCH Isomers

The physical and chemical characteristics of HCH isomers dictate their behavior in various matrices. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient are critical for modeling their environmental distribution and biological uptake. The structural differences between isomers, particularly the axial versus equatorial positions of the chlorine atoms, lead to significant variations in these properties.[7][8] For example, the all-equatorial configuration of chlorine atoms in β-HCH contributes to its exceptional stability and high melting point.[8]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of the four most significant HCH isomers. These values are essential for comparative analysis and for predicting their environmental behavior.

Table 1: General and Physical Properties of HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| CAS Number | 319-84-6 | 319-85-7 | 58-89-9 | 319-86-8 |

| Molecular Formula | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ | C₆H₆Cl₆ |

| Molecular Weight ( g/mol ) | 290.83[1] | 290.83[1] | 290.83[1] | 290.83[1] |

| Appearance | White crystalline solid[9][10] | Colorless, sand-like powder[11] | Colorless crystals[12] | Solid[13] |

| Melting Point (°C) | 158 - 161[9][14] | 309 - 315[1] | 112.5 - 113[12][14] | 141.5[14] |

| Boiling Point (°C) | 288[14] | 60 at 0.5 mm Hg[14] | 323.4 at 760 mm Hg[14] | 60 at 0.36 mm Hg[14] |

| Specific Gravity (g/cm³) | 1.87 at 20°C[1] | 1.89 at 19°C[1] | 1.85[14] | 1.59[15] |

Table 2: Environmental Fate Properties of HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Vapor Pressure (mm Hg) | 4.5 x 10⁻⁵ at 25°C[14] | 3.6 x 10⁻⁷ at 20°C[14] | 4.2 x 10⁻⁵ at 20°C[14] | 3.5 x 10⁻⁵ at 25°C[14] |

| Water Solubility (mg/L) | 2 at 25°C[9][14] | 0.2 at 20°C[14] | 7.3 at 25°C[12][14] | 10[1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.80[14] | 3.78[14] | 3.72[14] | 4.14[14] |

| Henry's Law Constant (atm·m³/mol) | 6.86 x 10⁻⁶[1] | 4.5 x 10⁻⁷[1] | 3.5 x 10⁻⁶[1] | 2.1 x 10⁻⁷[1] |

Chemical Stability and Reactivity

HCH isomers are generally stable compounds, resistant to light, high temperatures, and strong acids.[8][16] However, they undergo dehydrochlorination in the presence of alkaline substances, which is a key degradation pathway.[16] The rate and products of this reaction can vary between isomers. The γ-isomer, for instance, can be eliminated via anti-periplanar dehydrohalogenation to form pentachlorocyclohex-1-ene (PCCH) metabolites.[8] β-HCH is the most chemically and metabolically stable isomer, contributing to its high persistence in biological systems.[8]

Experimental Protocols

Accurate determination of the physical and chemical properties of HCH isomers is fundamental to understanding their environmental impact. The following sections outline standard methodologies for their analysis and for the measurement of a key partitioning coefficient.

Analysis of HCH Isomers in Environmental Samples

The standard method for the quantitative analysis of HCH isomers involves gas chromatography (GC) coupled with a sensitive detector, most commonly an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[17][18]

Methodology: Gas Chromatography-Electron Capture Detection (GC-ECD)

-

Sample Extraction:

-

Water Samples: Liquid-liquid extraction is performed. A known volume of water is extracted with an organic solvent like hexane or a hexane:ethyl acetate mixture.[17][19] Surrogates are added prior to extraction to monitor method performance.[19]

-

Soil/Sediment Samples: Solid-phase extraction or sonication-assisted solvent extraction is used. A common solvent system is hexane:ethyl acetate (80:20).[17] The sample is mixed with the solvent and agitated (e.g., in an ultrasonic bath for 30 minutes) to transfer the analytes into the solvent phase.[17]

-

-

Sample Cleanup (Purification):

-

Crude extracts often contain co-extracted matrix components that can interfere with GC analysis. Adsorption chromatography using materials like silica gel or florisil is employed for cleanup.[19]

-

The extract is passed through a column packed with the adsorbent. A non-polar solvent (e.g., hexane) is used to elute the HCH isomers, while more polar interferences are retained on the column.[19]

-

-

Concentration:

-

The purified extract is concentrated to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator to achieve the required detection limits.[19]

-

-

Instrumental Analysis:

-

An aliquot of the concentrated extract is injected into the GC-ECD system.

-

The GC column (e.g., a capillary column suitable for organochlorine pesticides) separates the HCH isomers based on their boiling points and interaction with the stationary phase.

-

The ECD provides high sensitivity for halogenated compounds like HCHs.

-

Quantification is performed by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards.

-

Determination of Octanol-Water Partition Coefficient (Kₒw)

The Kₒw is a critical parameter for predicting the bioaccumulation potential of a chemical. The shake-flask method is a direct and widely recognized approach for its determination.[20]

Methodology: Shake-Flask Method

-

Solvent Preparation: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to disassociate. This pre-equilibration is crucial for accurate results.[20]

-

Analyte Preparation: A stock solution of the HCH isomer is prepared in one of the pre-saturated solvents (typically n-octanol for poorly water-soluble compounds).

-

Partitioning:

-

A known volume of the pre-saturated n-octanol containing the HCH isomer and a known volume of the pre-saturated water are combined in a separation vessel (e.g., a glass flask with a stopper).

-

The vessel is shaken gently at a controlled temperature for a sufficient period to allow equilibrium to be reached (e.g., 24 hours). Vigorous shaking that could cause emulsification should be avoided.[20]

-

-

Phase Separation: The mixture is allowed to stand undisturbed (or is centrifuged) until the n-octanol and water phases are clearly separated.

-

Concentration Measurement:

-

Aliquots are carefully taken from both the n-octanol and water phases.

-

The concentration of the HCH isomer in each phase (Cₒ꜀ₜₐₙₒₗ and Cwₐₜₑᵣ) is determined using a suitable analytical method, such as GC-ECD as described in Section 3.1.

-

-

Calculation: The Kₒw is calculated as the ratio of the concentrations:

-

Kₒw = Cₒ꜀ₜₐₙₒₗ / Cwₐₜₑᵣ

-

The result is typically reported as its base-10 logarithm (Log Kₒw).

-

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows pertinent to the study of HCH isomers.

Caption: Composition of Technical-Grade HCH.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Hexachlorocyclohexane | C6H6Cl6 | CID 727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 6. α-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 7. chm.pops.int [chm.pops.int]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Cas 319-84-6,ALPHA-HCH | lookchem [lookchem.com]

- 10. ALPHA-HCH | 319-84-6 [chemicalbook.com]

- 11. Beta-Hexachlorocyclohexane - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. EXTOXNET PIP - LINDANE [extoxnet.orst.edu]

- 13. δ-Hexachlorocyclohexane | CAS#:319-86-8 | Chemsrc [chemsrc.com]

- 14. Table 1, Properties of Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. delta-1,2,3,4,5,6-Hexachlorocyclohexane|lookchem [lookchem.com]

- 16. LINDANE (PIM 859) [inchem.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. env.go.jp [env.go.jp]

- 20. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and transport of 1,2,3,4,5,6-Hexachlorocyclohexene

An In-Depth Technical Guide on the Environmental Fate and Transport of 1,2,3,4,5,6-Hexachlorocyclohexane

Introduction

1,2,3,4,5,6-Hexachlorocyclohexane (HCH) is a synthetic organochlorine pesticide that has been used extensively in agriculture and public health since the 1940s.[1] Technical-grade HCH is a mixture of five stable isomers: α-HCH (60–70%), β-HCH (5–12%), γ-HCH (10–15%), δ-HCH (6–10%), and ε-HCH (3–4%).[2][3] The insecticidal activity is almost exclusively associated with the γ-isomer, which, when purified to >99%, is known as lindane.[2][4] Due to their high toxicity, environmental persistence, and ability to bioaccumulate, HCH isomers have been classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention.[5][6]

The extensive historical use of both technical HCH and lindane has resulted in widespread environmental contamination.[5] The manufacturing process was inefficient, generating large volumes of non-insecticidal isomers that were often disposed of in unsecured landfills, creating significant contamination hotspots.[7][8] Understanding the distinct environmental behavior of each isomer is critical for assessing their ecological risk and developing effective remediation strategies. This guide provides a comprehensive technical overview of the physicochemical properties, environmental transport mechanisms, degradation pathways, and bioaccumulation potential of HCH isomers.

Physicochemical Properties of HCH Isomers

The environmental fate of HCH is largely dictated by the distinct physicochemical properties of its isomers. These differences arise from the spatial orientation (axial or equatorial) of the six chlorine atoms on the cyclohexane ring.[9][10] The β-isomer, with all its chlorine atoms in the more stable equatorial position, exhibits the greatest physical and metabolic stability, making it the most persistent isomer in the environment and in biological tissues.[11][12][13] In contrast, the α- and γ-isomers have a mix of axial and equatorial chlorines, rendering them more susceptible to transformation and degradation.[9][11]

Table 1: Physicochemical Properties of Major HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 290.8 | 290.8 | 290.8 | 290.8 |

| Melting Point (°C) | 158 - 160 | 309 - 310 | 112 - 113 | 138 - 139 |

| Water Solubility (mg/L at 20-25°C) | 2.0 | 0.2 | 7.3 | 31.4 |

| Vapor Pressure (Pa at 20°C) | 1.6 x 10⁻² | 4.2 x 10⁻⁵ | 5.3 x 10⁻³ | 2.1 x 10⁻³ |

| Log Kₒw (Octanol-Water Partition Coeff.) | 3.80 - 3.9 | 3.78 - 3.9 | 3.70 - 3.72 | 4.10 - 4.14 |

Data compiled from references[11][12][14].

Environmental Transport Mechanisms

The relatively high volatility and moderate water solubility of HCH isomers facilitate their partitioning into all environmental compartments, including air, water, soil, and biota.[11][15]

Atmospheric Transport

HCH isomers can volatilize from contaminated soil and water surfaces and undergo long-range atmospheric transport (LRAT).[15] This process is responsible for their global distribution, including their detection in remote ecosystems like the Arctic, far from their points of origin.[11][15][16] The rate of volatilization is influenced by factors such as soil type, temperature, moisture, and the isomer's specific vapor pressure and Henry's Law constant.[15][17][18] For instance, between 12% and 30% of γ-HCH applied as a seed treatment can volatilize into the atmosphere within weeks.[15]

Transport in Soil and Water

In the terrestrial environment, HCH isomers can leach from the soil into groundwater or be transported via surface runoff into aquatic systems.[15][19] Their mobility in soil is governed by their water solubility and their tendency to adsorb to soil organic matter.[15] This adsorption is quantified by the soil organic carbon-water partitioning coefficient (Koc). γ-HCH generally has low to moderate mobility in soils.[15] Desorption experiments have shown that the isomers' capacity to detach from soil particles follows the order α- ≥ γ- > δ- > β-HCH, indicating β-HCH is the most strongly sorbed and least mobile isomer.[15]

Table 2: Soil Organic Carbon-Water Partitioning Coefficients (Koc) for HCH Isomers

| Isomer | Log Koc Range | Mobility Potential | Reference |

|---|---|---|---|

| α-HCH | 2.79 - 2.83 | Low to Moderate | [15] |

| γ-HCH | 2.81 - 3.53 | Low to Moderate | [15] |

| Mixed Isomers | 4.73 | Very Low |[15] |

Environmental Fate and Degradation

HCH isomers are stable to light, high temperatures, and acid, but they can be degraded through both abiotic and biotic processes.[11] Biodegradation is considered the dominant decomposition process in soil and water.[15]

Abiotic Degradation

Abiotic degradation of HCH occurs primarily through hydrolysis and photolysis, though these processes are generally slow.[15] Under alkaline conditions (e.g., pH > 8), HCH isomers can undergo dehydrochlorination.[11] The hydrolytic half-lives of α- and γ-HCH at pH 8 and 5°C have been estimated to be 26 and 42 years, respectively.[12] For remediation purposes, in-situ chemical oxidation (ISCO) using agents like sodium persulfate activated by chelated iron has proven effective, achieving over 99.99% degradation of HCH in heavily contaminated soils.[20]

Biotic Degradation (Biotransformation)

Microbial degradation is the most significant pathway for the removal of HCH from the environment. Bacteria capable of degrading HCH have been isolated from contaminated sites.

Aerobic Degradation: The best-characterized aerobic degradation pathway is the "Lin pathway".[4] The initial steps are catalyzed by two key enzymes:

-

LinA (Dehydrochlorinase): This enzyme initiates the degradation by removing hydrogen chloride (HCl) from HCH isomers to form pentachlorocyclohexene (PCCH) isomers.[4][21]

-

LinB (Haloalkane Dehalogenase): This enzyme hydrolytically dechlorinates HCH isomers and some PCCH intermediates to produce various chlorinated diols and phenols.[4][21][22]

These initial products are further degraded through a series of enzymatic reactions involving LinC, LinD, LinE, and LinF, ultimately leading to intermediates of the Krebs cycle.[1]

Anaerobic Degradation: Under anaerobic conditions, HCH isomers are reductively dechlorinated.[23] This process can lead to the formation of intermediates like tetrachlorocyclohexene (TCCH) and ultimately to less chlorinated, but still toxic, compounds such as chlorobenzene and benzene.[1][23]

Bioaccumulation and Biomagnification

Bioaccumulation is the process where a substance is absorbed by an organism at a rate faster than it is lost, leading to its buildup in tissues.[24] Biomagnification is the increasing concentration of that substance in organisms at successively higher levels in a food chain.[24]

Due to their lipophilic (fat-loving) nature, indicated by high Log Kₒw values, HCH isomers readily accumulate in the fatty tissues of organisms.[25][26] The β-HCH isomer is particularly known for its high bioaccumulation potential due to its metabolic stability.[11][12] Bioconcentration factors (BCF), which measure the accumulation of a chemical from water into an organism, are significantly higher for β-HCH in human fat compared to other isomers.[12] This leads to significant biomagnification in aquatic and terrestrial food webs, posing a risk to top predators, including humans.[24][27]

Table 3: Bioconcentration Factors (BCF) for HCH Isomers

| Isomer | BCF in Human Fat | BCF in Aquatic Animals (log) | Reference |

|---|---|---|---|

| α-HCH | 20 ± 8 | 2.6 ± 0.5 | [12] |

| β-HCH | 527 ± 140 | 2.9 ± 0.3 | [12] |

| γ-HCH | 19 ± 9 | 2.5 ± 0.4 | [12] |

| δ-HCH | 8.5 | Not Available |[12] |

Experimental Protocols and Analytical Methods

Protocols for Degradation Studies

Protocol for Aerobic Biotransformation Assay with Purified Enzymes: This protocol is based on methodologies used to assess the enzymatic degradation of HCH isomers.[21][28]

-

Enzyme Preparation: Obtain purified enzymes such as LinA2 and LinB from heterologous expression systems. Determine the protein concentration using a standard assay (e.g., Bradford).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Addition: Add a stock solution of the HCH isomer (e.g., dissolved in acetone or methanol) to the reaction buffer to achieve the desired starting concentration (e.g., 5-10 µM).

-

Initiation of Reaction: Start the reaction by adding a known amount of the purified enzyme (e.g., LinA2 or LinB) to the reaction mixture. Incubate at a controlled temperature (e.g., 30°C) with gentle shaking.

-

Time-Course Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Quenching and Extraction: Immediately quench the enzymatic reaction by adding an organic solvent (e.g., ethyl acetate or hexane) containing an internal standard. Vortex vigorously to extract the remaining HCH and its metabolites.

-

Analysis: Centrifuge the samples to separate the phases. Analyze the organic phase using GC-MS to quantify the concentrations of the parent HCH isomer and its transformation products (e.g., PCCH).

-

Controls: Run parallel experiments without the enzyme (abiotic control) and without the HCH substrate (enzyme activity control) to ensure observed degradation is enzyme-catalyzed.

Protocol for Lab-Scale Chemical Remediation of Contaminated Soil: This protocol is a representation of the chemical oxidation experiments described for soil remediation.[20]

-

Sample Preparation: Homogenize a known mass of HCH-contaminated soil (e.g., 25 g). If using clean soil, spike it with a known concentration of HCH isomers (e.g., 10,000 ppm total HCH).

-

Oxidant Addition: Add the chemical oxidant, sodium persulfate (Na₂S₂O₈), to the soil at a predetermined mass ratio (e.g., 1:10 persulfate to soil). Mix thoroughly.

-

Catalyst Activation: Prepare a catalytic solution of ferrous sulfate (FeSO₄) and a chelating agent like citric acid. Add this solution to the soil-oxidant mixture.

-

Incubation: Allow the reaction to proceed in a contained vessel for a set period (e.g., 7-14 days) at a controlled temperature. Periodically mix the soil to ensure contact between reactants.

-

Sampling and Extraction: After the incubation period, take a representative subsample of the treated soil. Extract the residual HCH using an appropriate solvent (e.g., hexane/acetone mixture) via a method like Soxhlet or sonication.

-

Quantification: Analyze the extract using GC-ECD or GC-MS to determine the final concentration of HCH isomers.

-

Efficiency Calculation: Calculate the remediation efficiency by comparing the initial and final HCH concentrations.

-

Controls: Prepare a control sample of contaminated soil with no added reagents to account for any natural attenuation during the experiment period.

Analytical Methods for Quantification

Accurate quantification of HCH isomers in environmental matrices is crucial for monitoring and risk assessment. The standard approach involves sample extraction, cleanup, and instrumental analysis.[29]

Table 4: Summary of Analytical Methods for HCH Quantification

| Step | Method | Description | Matrix Applicability | Reference |

|---|---|---|---|---|

| Extraction | Purge & Trap | Volatiles are purged from a sample with inert gas and trapped on an adsorbent. | Water | [30] |

| Liquid-Liquid Extraction | Partitioning of HCH from a water sample into an immiscible organic solvent. | Water | [29] | |

| Soxhlet Extraction | Continuous extraction of solids with a cycling solvent. | Soil, Sediment, Biota | [29][30] | |

| Sonication | Use of ultrasonic waves to facilitate solvent extraction from a solid matrix. | Soil, Sediment | [29] | |

| Cleanup | Adsorbent Column Chromatography | Passing the extract through a column (e.g., Florisil, silica gel) to remove interferences. | All Extracts | [29] |

| Analysis | Gas Chromatography (GC) | Separates the HCH isomers based on their boiling points and polarity. | All Extracts | [29] |

| Detection | Electron Capture Detector (ECD) | Highly sensitive detector for halogenated compounds like HCH. | All Extracts | [29] |

| | Mass Spectrometry (MS) | Provides definitive identification and quantification based on mass-to-charge ratio. | All Extracts |[29] |

Conclusion

The environmental fate and transport of 1,2,3,4,5,6-Hexachlorocyclohexane are complex processes governed by the unique physicochemical properties of its isomers. The α- and γ-isomers are more prone to volatilization and degradation, while the highly stable β-isomer persists in the environment and bioaccumulates significantly in food webs. Transport occurs on both local and global scales, leading to widespread contamination. While natural biotic and abiotic degradation processes occur, they are often slow, necessitating the development of active remediation technologies. A thorough understanding of these interconnected pathways, supported by robust analytical methodologies, is essential for managing the legacy of HCH contamination and protecting environmental and human health. Future research should continue to focus on enhancing bioremediation strategies and understanding the long-term toxicological effects of chronic low-level exposure.[11]

References

- 1. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry of microbial degradation of hexachlorocyclohexane and prospects for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Dieldrin - Wikipedia [en.wikipedia.org]

- 7. Hexachlorocyclohexane: persistence, toxicity and decontamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chm.pops.int [chm.pops.int]

- 10. scribd.com [scribd.com]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Table 1, Properties of Hexachlorocyclohexane Isomers - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ars.usda.gov [ars.usda.gov]

- 18. Volatilization of pesticides from the bare soil surface: evaluation of the humidity effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Biodegradation of Lindane (γ-Hexachlorocyclohexane) To Nontoxic End Products by Sequential Treatment with Three Mixed Anaerobic Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epa.gov [epa.gov]

- 25. researchgate.net [researchgate.net]

- 26. quora.com [quora.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. env.go.jp [env.go.jp]

Toxicological Profile of alpha-Hexachlorocyclohexane (α-HCH)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of alpha-hexachlorocyclohexane (α-HCH), an organochlorine pesticide isomer. Due to its persistence in the environment, α-HCH remains a compound of concern for human health. This document summarizes key data on its toxicity, details experimental methodologies from pivotal studies, and illustrates the elucidated mechanisms of action through signaling pathway diagrams.

Physicochemical Properties and Toxicokinetics

Alpha-HCH is one of the main isomers in technical-grade HCH, which was widely used as an insecticide.[1][2] It is a white, solid substance that is moderately soluble in water and has a tendency to bioaccumulate in fatty tissues.[3]

Toxicokinetics:

-

Absorption: Alpha-HCH is readily absorbed through the gastrointestinal tract, skin, and lungs. Occupational studies have shown a correlation between air concentrations of α-HCH and blood serum levels in workers.

-

Distribution: Following absorption, α-HCH is distributed throughout the body, with a propensity to accumulate in adipose tissue due to its lipophilic nature. It has also been detected in the brain, liver, and kidneys.

-

Metabolism: The metabolism of α-HCH is more rapid compared to its beta-isomer.[4] It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, leading to the formation of various chlorinated phenols and other metabolites that are subsequently conjugated and excreted.[5]

-

Excretion: The metabolites of α-HCH are primarily excreted in the urine.

Acute and Chronic Toxicity

Alpha-HCH exhibits moderate acute toxicity and is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), primarily based on animal studies showing liver tumors.[2]

Data Presentation: Quantitative Toxicity Data

| Parameter | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat (male) | Oral (technical HCH) | 2,428 mg/kg | [6] |

| LC50 | Rat | Inhalation | 690 mg/m³ | [7] |

| Chronic Toxicity | ||||

| NOAEL (liver effects) | Rat (female) | Oral | 0.9 mg/kg/day | [6][8] |

| LOAEL (liver effects) | Rat (female) | Oral | 4 mg/kg/day | [6][8] |

| MRL (chronic oral) | - | Oral | 0.0009 mg/kg/day | [6][8] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; MRL: Minimal Risk Level

Mechanisms of Toxicity

The primary target organ for α-HCH toxicity is the liver, with neurotoxicity and endocrine disruption also being significant concerns. The carcinogenic effect of α-HCH is considered to operate through a non-genotoxic mechanism involving the promotion of cell growth.

Hepatotoxicity and Carcinogenicity

The development of liver tumors is a critical endpoint for chronic α-HCH exposure. The proposed mode of action involves several key events:

-

Induction of Cytochrome P450 Enzymes: Alpha-HCH is known to induce hepatic CYP enzymes. This is likely mediated through the activation of nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). These receptors, upon activation by xenobiotics, form heterodimers with the Retinoid X Receptor (RXR) and bind to response elements in the promoter regions of CYP genes, leading to their increased transcription.[9][10][11][12][13]

-

Oxidative Stress: The metabolism of α-HCH by CYP enzymes can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress within hepatocytes.[14] This imbalance between ROS production and the cell's antioxidant capacity can damage cellular components, including lipids, proteins, and DNA.

-

Cell Proliferation: Chronic oxidative stress and the activation of nuclear receptors can lead to increased cell proliferation (mitogenesis) as a compensatory response to cellular damage. This sustained proliferation increases the likelihood of spontaneous mutations, contributing to the formation of preneoplastic foci and eventually liver tumors.

Neurotoxicity

Alpha-HCH can induce neurotoxic effects. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly the GABAergic system. Alpha-HCH has been shown to enhance GABA-induced chloride currents, which can disrupt the normal inhibitory signaling in the central nervous system, leading to hyperexcitability and convulsions at high doses.[15]

Endocrine Disruption

Alpha-HCH has been shown to act as an antagonist of the androgen receptor (AR).[4][16] By binding to the AR, it can inhibit the actions of endogenous androgens like testosterone and dihydrotestosterone (DHT). This can disrupt normal endocrine signaling, potentially leading to adverse effects on reproductive health and development.

Experimental Protocols

Chronic Oral Toxicity and Carcinogenicity Study (Fitzhugh et al., 1950)

This pivotal study provided key data for establishing the chronic oral MRL for α-HCH.[8]

-

Test System: Wistar rats (10 males and 10 females per group).

-

Administration: α-HCH was administered in the diet for the lifespan of the animals.

-

Dose Levels: 0, 10, 50, 100, and 800 ppm in the diet. These concentrations corresponded to estimated doses of 0, 0.7, 4, 7, and 60 mg/kg/day for males and 0, 0.9, 4, 9, and 70 mg/kg/day for females.[8]

-

Endpoints Evaluated:

-

General Toxicity: Body weight, food consumption, clinical signs of toxicity, and mortality were monitored throughout the study.

-

Histopathology: At the end of the study, a comprehensive histopathological examination of a wide range of organs was conducted, with a particular focus on the liver. Liver effects evaluated included changes in liver weight, hepatocellular hypertrophy, necrosis, fatty degeneration, and the presence of nodules.[8]

-

-

Key Findings: The liver was identified as the most sensitive target organ. A NOAEL of 0.9 mg/kg/day and a LOAEL of 4 mg/kg/day were established based on increased liver weight and histopathological changes.[6][8]

In Vitro Androgen Receptor Activity Assay (Pavlíková et al., 2011)

This study investigated the endocrine-disrupting potential of α-HCH.[4]

-

Test System: MDA-kb2 human breast cancer cell line, which is stably transfected with a luciferase reporter gene under the control of the androgen receptor.

-

Methodology:

-

The two enantiomers of α-HCH were separated by preparative HPLC.

-

MDA-kb2 cells were co-exposed to the natural androgen dihydrotestosterone (DHT) and varying concentrations of each α-HCH enantiomer.

-

The activity of the androgen receptor was determined by measuring the expression of the luciferase reporter gene (luminescence).

-

-

Key Findings: Both enantiomers of α-HCH significantly suppressed the activity of the androgen receptor in the presence of DHT in a concentration-dependent manner, demonstrating an antagonistic effect.[4]

Conclusion

Alpha-HCH is a moderately toxic organochlorine pesticide with the liver being the primary target for chronic toxicity, leading to tumor formation through a non-genotoxic mechanism. Key events in its hepatotoxicity include the induction of CYP enzymes via CAR and PXR activation, subsequent oxidative stress, and increased cell proliferation. Additionally, α-HCH exhibits neurotoxicity through the modulation of GABA-A receptors and endocrine-disrupting properties by acting as an androgen receptor antagonist. The quantitative data and mechanistic insights provided in this guide are essential for researchers and professionals involved in risk assessment and the development of safer chemical alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Alpha-hexachlorocyclohexane (Ref: ENT 9232) [sitem.herts.ac.uk]

- 4. Enantioselective effects of alpha-hexachlorocyclohexane (HCH) isomers on androgen receptor activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. [Table, α-HCH Chronic Oral]. - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Nuclear receptors CAR and PXR in the regulation of hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative Stress and Keap1-Nrf2 Pathway Involvement in Bisphenol A-Induced Liver Damage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential effects of hexachlorocyclohexane isomers on the GABA receptor subunits expressed in human embryonic kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Insecticidal Properties and Mechanism of gamma-HCH (Lindane)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-hexachlorocyclohexane (γ-HCH), commonly known as Lindane, is a potent organochlorine insecticide with a long history of use in agriculture and medicine. Its insecticidal efficacy stems from its action as a neurotoxin, primarily targeting the central nervous system of insects. This technical guide provides a comprehensive overview of the insecticidal properties of Lindane, its mechanism of action, and the experimental protocols used to elucidate these characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and insecticide research.

Insecticidal Properties of gamma-HCH (Lindane)

Lindane is a broad-spectrum insecticide effective against a wide range of pests through contact, ingestion, and inhalation.[1] Its primary utility lies in its ability to rapidly induce neurotoxic effects, leading to paralysis and death of the target insect.[2]

Spectrum of Activity

Lindane has been utilized against various agricultural and public health pests, including soil-dwelling insects, plant-eating insects, and ectoparasites like lice and scabies.[2][3]

Quantitative Efficacy

The insecticidal potency of Lindane is typically quantified by the median lethal dose (LD50) and the median lethal concentration (LC50). These values vary significantly depending on the insect species, route of administration, and formulation.

Table 1: Acute Toxicity (LD50) of Lindane to Various Animal Species

| Species | Route | LD50 (mg/kg) | Reference |

|---|---|---|---|

| House fly (Musca domestica) | Topical | 5.5 | [4] |

| Rat | Oral | 88 - 190 | [2] |

| Mouse | Oral | 59 - 562 | |

| Rabbit | Dermal | 300 | [2] |

| Guinea Pig | Dermal | 400 | [2] |

Mechanism of Action

The primary molecular target of Lindane in insects is the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel crucial for inhibitory neurotransmission in the central nervous system.[2][5]

Non-competitive Antagonism of the GABA Receptor

Lindane acts as a non-competitive antagonist of the GABA receptor.[6] It binds to a site within the chloride ion channel of the receptor, distinct from the GABA binding site. This binding site is often referred to as the picrotoxin binding site.[3][5] By binding to this site, Lindane physically blocks the flow of chloride ions through the channel, even when GABA is bound to the receptor.

The blockage of the GABA-gated chloride channel prevents the hyperpolarization of the neuronal membrane that normally occurs upon GABA binding. This reduction in neuronal inhibition leads to a state of hyperexcitation of the central nervous system, resulting in tremors, convulsions, paralysis, and ultimately, the death of the insect.[2]

Selectivity

Lindane exhibits a degree of selective toxicity, being more potent against insect GABA receptors than mammalian GABA receptors.[4] This selectivity is a critical aspect of its use as an insecticide.

Table 2: Comparative IC50 Values of Lindane for GABA Receptor Binding

| Species | Receptor/Preparation | IC50 (nM) | Reference |

|---|---|---|---|

| Fruit fly (Drosophila melanogaster) | Membrane preparations | 1 | [4] |

| House fly (Musca domestica) | Membrane preparations | 12 | [4] |

| Human | Membrane preparations | 505 | [4] |

| Mouse | Membrane preparations | 833 | [4] |

| Rat | Membrane preparations | 150 - 1675 | [4] |

| American cockroach (Periplaneta americana) | Neurons (GABA-induced current) | 1.74 | [4] |

Potential Secondary Mechanisms

While the primary mechanism of action is well-established, some studies suggest that Lindane may have secondary effects on other cellular processes. These include potential interactions with glycine receptors and effects on calcium homeostasis and excitatory amino acid neurotransmission.[7][8] However, its insecticidal activity is predominantly attributed to its action on the GABAergic system. A study on Caenorhabditis elegans indicated that lindane exposure could influence the levels of several neurotransmitters, including GABA, dopamine, serotonin, and glutamate.[1]

Experimental Protocols

The investigation of Lindane's mechanism of action relies on a variety of specialized experimental techniques. The following sections outline the general methodologies for key experiments.

Electrophysiology: Patch-Clamp Technique

Electrophysiological studies, particularly the patch-clamp technique, are instrumental in directly observing the effects of Lindane on the function of ion channels.[9]

Objective: To measure the effect of Lindane on GABA-activated chloride currents in insect neurons.

General Methodology:

-

Cell Preparation: Isolate and culture neurons from the target insect species, or use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the insect GABA receptor of interest.

-

Recording Configuration: Establish a whole-cell patch-clamp recording configuration on a selected neuron.

-

GABA Application: Apply a known concentration of GABA to the cell to elicit a chloride current, which is measured as an inward or outward current depending on the holding potential and chloride concentrations.

-

Lindane Application: Co-apply GABA and various concentrations of Lindane to the cell.

-

Data Analysis: Measure the peak amplitude of the GABA-activated current in the presence and absence of Lindane. A reduction in the current amplitude in the presence of Lindane indicates an antagonistic effect. The concentration-response data can be used to calculate the IC50 value.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of Lindane for its binding site on the GABA receptor. These are typically competition binding assays.

Objective: To determine the binding affinity (Ki) of Lindane for the picrotoxin binding site on the insect GABA receptor.

General Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from insect heads or nervous tissue, which are rich in GABA receptors. This involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

-

Radioligand: Use a radiolabeled ligand that is known to bind to the picrotoxin site, such as [3H]EBOB (ethynylbicycloorthobenzoate).

-

Competition Binding: Incubate the insect membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled Lindane.

-

Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of Lindane that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

GABA-Stimulated Chloride Uptake Assay

This functional assay measures the ability of Lindane to block the influx of chloride ions through the GABA receptor channel.

Objective: To assess the functional antagonism of the GABA receptor by Lindane.

General Methodology:

-

Vesicle Preparation: Prepare membrane vesicles (microsacs or synaptosomes) from insect nervous tissue. These vesicles will contain functional GABA receptors.

-

Chloride Isotope: Use a radioactive isotope of chloride, such as 36Cl-, to trace the movement of chloride ions.

-

Assay: Pre-incubate the membrane vesicles with varying concentrations of Lindane. Initiate chloride uptake by adding GABA and 36Cl-.

-

Termination and Separation: After a short incubation period, rapidly terminate the uptake and separate the vesicles from the external medium, typically by filtration.

-

Quantification: Measure the amount of 36Cl- trapped inside the vesicles using liquid scintillation counting.

-

Data Analysis: A decrease in GABA-stimulated 36Cl- uptake in the presence of Lindane indicates that it is blocking the chloride channel. The IC50 for the inhibition of chloride uptake can be calculated.[4]

Visualizations

Signaling Pathway of Lindane's Action

Caption: Signaling pathway of Lindane's neurotoxic action.

Experimental Workflow for Investigating Lindane's Mechanism

Caption: A generalized experimental workflow.

Logical Relationship of Lindane's Mechanism

Caption: Logical flow of Lindane's insecticidal mechanism.

References

- 1. scies.org [scies.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. chm.pops.int [chm.pops.int]

- 4. caymanchem.com [caymanchem.com]

- 5. Lindane - Wikipedia [en.wikipedia.org]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Use of Technical Grade Hexachlorocyclohexane (HCH) in Agriculture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of technical grade hexachlorocyclohexane (HCH) in agriculture. It details the composition of technical HCH, its application, environmental fate, and the analytical methodologies used for its detection. This document is intended to serve as a resource for researchers and scientists in environmental science, toxicology, and drug development.

Introduction

Hexachlorocyclohexane (HCH), a synthetic organochlorine insecticide, was first synthesized by Michael Faraday in 1825.[1] However, its insecticidal properties were not discovered until the 1940s. Following this discovery, technical grade HCH became one of the most widely used pesticides in global agriculture from the 1950s to the 1980s for treating seeds, soil, and foliage, as well as for wood preservation.[2][3][4]

Technical HCH is a mixture of several stereoisomers, with only the gamma-isomer (γ-HCH), commonly known as lindane, possessing significant insecticidal activity.[2][4] The production process for lindane was highly inefficient; for every ton of lindane produced, approximately 8 to 12 tons of other HCH isomers, referred to as "HCH muck," were generated as waste by-products.[2] This waste material was often disposed of in an uncontrolled manner, leading to widespread and persistent environmental contamination.[2]

The use of technical HCH was eventually phased out and banned in many countries, including Canada (1971), the United States (1978), China (1983), and the former Soviet Union (1990), due to concerns about its environmental persistence, bioaccumulation, and toxicity to non-target organisms, including humans.[5] An international ban on the agricultural use of lindane was implemented in 2009 under the Stockholm Convention on Persistent Organic Pollutants (POPs).[1] Despite these restrictions, the legacy of its extensive use continues to pose environmental and health challenges today.[2]

Composition and Properties of Technical HCH

Technical HCH is not a single compound but a mixture of five stable stereoisomers, each with distinct physical, chemical, and toxicological properties. The typical isomeric composition of technical HCH is presented in Table 1.

Table 1: Isomeric Composition of Technical Grade HCH

| Isomer | Percentage in Technical HCH | Key Characteristics |

| α-HCH | 55 - 80% | Relatively volatile; can undergo long-range atmospheric transport.[4] |

| β-HCH | 5 - 14% | Most persistent and bioaccumulative isomer due to its metabolic stability.[4][6] |

| γ-HCH (Lindane) | 8 - 15% | The primary insecticidally active component.[2] |

| δ-HCH | 2 - 16% | Less prevalent and less studied than other isomers. |

| ε-HCH | 3 - 5% | Minor component of the technical mixture. |

Source:[2]

The spatial orientation of the chlorine atoms on the cyclohexane ring dictates the properties of each isomer. For instance, the equatorial positioning of all chlorine atoms in β-HCH confers greater physical and metabolic stability, leading to its high persistence in the environment and biological tissues.[5]

Quantitative Data on HCH Persistence and Residues

The widespread use of technical HCH has resulted in its detection in various environmental compartments. The persistence of HCH isomers, particularly β-HCH, is a significant concern.

Table 2: Half-lives of HCH Isomers in Soil

| Isomer | Half-life in Cropped Soil (days) | Half-life in Uncropped Soil (days) |

| α-HCH | 54.4 - 56.1 | 54.4 |

| β-HCH | 100 | 183 - 184 |

| γ-HCH | 107 | 62.1 |

| δ-HCH | 33.9 | 23.4 |

Data from a study on sandy loam soil. Source:[7][8]

Table 3: Half-lives of HCH Isomers in Water

| Isomer | Medium | pH | Temperature (°C) | Half-life |

| γ-HCH | River Water | - | - | 3 - 30 days |

| γ-HCH | Lake Water | - | - | 30 - 300 days |

| γ-HCH | Groundwater | - | - | >300 days |

| γ-HCH | Sterilized Natural Water | 7.3 | 25 | 771 hours |

| γ-HCH | Sterilized Natural Water | 7.8 | 25 | 648 hours |

| γ-HCH | Sterilized Natural Water | 9.3 | 25 | 92 hours |

| α-HCH | - | 9.78 | - | 1,083 hours |

| α-HCH | Groundwater | - | - | 223 days |

| β-HCH | Groundwater | - | - | 62 - 287 days |

| δ-HCH | Groundwater | - | - | 120 - 632 days |

Source:[9]

The application of technical HCH led to the contamination of agricultural products. Table 4 provides examples of residue levels found in various crops and the bioconcentration factors (BCFs) in garlic.

Table 4: HCH Residue Levels and Bioconcentration Factors (BCF) in Crops

| Crop | Isomer/Mixture | Residue Level | Bioconcentration Factor (BCF) | Notes |

| Tomatoes | γ-HCH | 0.1956 ppm (initial) -> 0.1488 ppm (after 15 days) | - | Washing reduced residues by up to 55.9%. |

| Green Coffee | Technical HCH | <0.005 to 0.204 ppm | - | Roasting reduced residues by up to 98%. |

| Garlic (Underground parts) | α-HCH | - | 0.48 - 0.90 | Phytoavailability: δ > γ ≥ β > α. |

| Garlic (Underground parts) | β-HCH | - | 1.60 - 1.84 | |

| Garlic (Underground parts) | γ-HCH | - | 1.40 - 2.34 | |

| Garlic (Underground parts) | δ-HCH | - | 2.60 - 3.64 | |

| Garlic (Above-ground parts) | α-HCH | - | 1.50 - 2.26 | |

| Garlic (Above-ground parts) | β-HCH | - | 4.50 - 6.79 | |

| Garlic (Above-ground parts) | γ-HCH | - | 5.16 - 6.81 | |

| Garlic (Above-ground parts) | δ-HCH | - | 9.30 - 12.18 |

Source:[7]

Environmental Fate and Degradation Pathways

Once released into the environment, HCH isomers are subject to various transport and degradation processes. Due to their semi-volatile nature, they can undergo long-range atmospheric transport, leading to their presence in remote ecosystems like the Arctic.[4] In soil and water, they are subject to both abiotic and biotic degradation.

Microbial degradation is a key process in the breakdown of HCH isomers. Under aerobic conditions, the "Lin pathway" involves a series of genes (linA, linB, linC, etc.) that encode enzymes for dehydrochlorination and hydrolytic dechlorination.[9] Anaerobic degradation also occurs, often proceeding through successive dichloroeliminations to produce chlorobenzenes.[9]

Caption: Environmental pathways of technical HCH following agricultural application.

References

- 1. vurup.sk [vurup.sk]

- 2. researchgate.net [researchgate.net]

- 3. HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) (PIM 257) [inchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. researchgate.net [researchgate.net]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Bioaccumulation Potential of Hexachlorocyclohexene Isomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexachlorocyclohexene (HCH) isomers, persistent organic pollutants (POPs) with significant historical use as insecticides, continue to pose a considerable environmental and human health risk due to their propensity for bioaccumulation. This technical guide provides a comprehensive overview of the bioaccumulation potential of the primary HCH isomers: alpha-hexachlorocyclohexene (α-HCH), beta-hexachlorocyclohexene (β-HCH), gamma-hexachlorocyclohexene (γ-HCH, lindane), and delta-hexachlorocyclohexene (δ-HCH). Through a detailed examination of quantitative bioaccumulation data, standardized experimental protocols, and the underlying physicochemical and biological factors, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to assess the environmental fate and toxicological implications of these compounds.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is often quantified using the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures the accumulation of a chemical in an organism from water, while the BAF considers all routes of exposure, including diet.[1] The following tables summarize key quantitative data for HCH isomers across various species.

Table 1: Bioconcentration Factors (BCF) of Hexachlorocyclohexene Isomers in Aquatic Organisms

| Isomer | Species | BCF Value | Basis | Reference |

| α-HCH | Zebra fish (Brachydanio rerio) | 1,100 | Steady-state | [2] |

| β-HCH | Zebra fish (Brachydanio rerio) | 1,460 | Steady-state | [2] |

| β-HCH | Golden orfe (Leuciscus idus) | 973 | Not Specified | [3] |

| β-HCH | Carp (Cyprinus carpio) | 273 | Not Specified | [3] |

| β-HCH | Brown trout (Salmo trutta fario) | 658 | Not Specified | [3] |

| β-HCH | Guppies (Poecilia reticulata) | 1,485 | Not Specified | [3] |

| γ-HCH | Zebra fish (Brachydanio rerio) | 850 | Steady-state | [2] |

| γ-HCH | Various fish species | Mean BCF-L: 11,000 | Lipid basis | |

| γ-HCH | Prawns (crustacean) | 1,273 | Lipid basis | [2] |

| δ-HCH | Zebra fish (Brachydanio rerio) | 1,770 | Steady-state | [2] |

| δ-HCH | Rainbow trout (Oncorhynchus mykiss) | 280 | Not Specified | |

| δ-HCH | Guppies (Poecilia reticulata) | 648 | 10-day exposure | [3] |

Table 2: Bioaccumulation Factors (BAF) of Hexachlorocyclohexene Isomers

| Isomer | Species | BAF Value | Matrix | Reference |

| α-HCH | Microalgae (Scenedesmus quadricauda) | 74.6 | Whole organism | [2] |

| α-HCH | Microalgae (Coccomyxa subellipsoidea) | 50.8 | Whole organism | [2] |

| β-HCH | Microalgae (Scenedesmus quadricauda) | 60.5 | Whole organism | [2] |

| β-HCH | Microalgae (Coccomyxa subellipsoidea) | 47.6 | Whole organism | [2] |

| γ-HCH | Microalgae (Scenedesmus quadricauda) | 29.4 | Whole organism | [2] |

| γ-HCH | Microalgae (Coccomyxa subellipsoidea) | 21.5 | Whole organism | [2] |

| δ-HCH | Microalgae (Scenedesmus quadricauda) | 107.2 | Whole organism | [2] |

| δ-HCH | Microalgae (Coccomyxa subellipsoidea) | 56.3 | Whole organism | [2] |

Experimental Protocols

The standardized methodology for assessing the bioaccumulation of chemicals in fish is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[4][5][6] This protocol provides a robust framework for determining BCF and biomagnification factors (BMF).

OECD 305: Bioaccumulation in Fish

This test guideline describes procedures for characterizing the bioconcentration and biomagnification potential of substances in fish.[4][5][7]

2.1.1. Test Principle

The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase.[4] During the uptake phase, fish are exposed to the test substance at a constant concentration in the surrounding water (for BCF) or in their diet (for BMF).[5] Subsequently, during the depuration phase, the fish are transferred to a clean environment and fed an uncontaminated diet. The concentration of the test substance in the fish is monitored throughout both phases to determine the rates of uptake and depuration.[4]

2.1.2. Test Organisms

A variety of fish species can be used, with common choices including Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[5] The fish should be healthy, free of disease, and acclimated to the test conditions.[5]

2.1.3. Test Conditions

-

Water: The test water should be of a quality that does not stress the fish. Key parameters such as temperature, dissolved oxygen, and pH must be monitored and maintained within narrow limits.[8]

-

Exposure: A flow-through system is preferred to maintain a constant concentration of the test substance.[5]

-

Feeding: Fish are fed daily with a standard diet.[5]

-

Duration: The uptake phase typically lasts for 28 days, but can be extended if a steady state is not reached. The depuration phase duration is determined by the rate of elimination of the substance.[4]

2.1.4. Sampling and Analysis

Fish and water samples are collected at regular intervals during both the uptake and depuration phases.[8] The concentration of the test substance in the samples is determined using appropriate analytical methods.

Analytical Methodology for HCH Isomer Quantification

The determination of HCH isomers in biological samples typically involves extraction, cleanup, and instrumental analysis.

2.2.1. Sample Preparation

-

Homogenization: Tissue samples are homogenized to ensure uniformity.[9]

-

Extraction: HCH isomers are extracted from the homogenized tissue using organic solvents. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10][11] For fish muscle, methods such as grinding with anhydrous sodium sulfate or freeze-drying followed by solvent extraction are employed.[10]

-

Cleanup: The extracts are cleaned up to remove interfering substances, such as lipids, which can affect the analytical determination. Gel permeation chromatography (GPC) or Florisil chromatography are often used for this purpose.

2.2.2. Instrumental Analysis

Gas chromatography (GC) is the primary technique for the analysis of HCH isomers.

-

Detection: An electron capture detector (ECD) is highly sensitive to halogenated compounds like HCHs and is commonly used. Mass spectrometry (MS) provides more definitive identification and quantification.[10]

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used to separate the HCH isomers. For example, a ZB-1 GC capillary column (60 m × 0.32 mm × 1 μm) has been used.[12]

-